Anti-Tuberculosis Activity: Ethyl Ester of 102625-27-4 (2a) vs. Cycloalkyl Analogs (2f, 2h)
In a direct head-to-head comparison within the same study, the ethyl ester derivative of 2-isopropyl-1H-imidazole-4-carboxylic acid (compound 2a) was tested alongside other 2-alkyl/2,5-dialkyl-1H-imidazole-4-carboxylic acid ethyl esters against drug-sensitive M. tuberculosis H37Rv [1]. Compound 2a (R=isopropyl, R1=H) produced only 21% inhibition at 6.25 µg/mL (MIC >6.25 µg/mL), whereas the 2,5-dicyclopentyl analog 2f (R=R1=c-C₅H₉) achieved 91% inhibition (MIC <6.25 µg/mL) and the 2,5-dicyclohexyl analog 2h (R=R1=c-C₆H₁₁) reached 99% inhibition (MIC <6.25 µg/mL) [1]. The free acid hydrochloride (5a) corresponding to CAS 102625-27-4 showed 0% inhibition under identical conditions [1].
| Evidence Dimension | Anti-M. tuberculosis H37Rv inhibition at 6.25 µg/mL |
|---|---|
| Target Compound Data | 2a (ethyl ester of 2-isopropyl): 21% inhibition, MIC >6.25 µg/mL; 5a (free acid HCl): 0% inhibition |
| Comparator Or Baseline | 2f (2,5-dicyclopentyl): 91% inhibition, MIC <6.25 µg/mL; 2h (2,5-dicyclohexyl): 99% inhibition, MIC <6.25 µg/mL; Isoniazid (positive control): MIC 0.05 µg/mL |
| Quantified Difference | 2f: +70 percentage points inhibition vs. 2a; 2h: +78 percentage points vs. 2a |
| Conditions | In vitro broth microdilution assay, M. tuberculosis H37Rv (ATCC 27294), drug-sensitive strain; compounds tested at 6.25 µg/mL |
Why This Matters
This quantifies the profound loss of anti-TB activity when the isopropyl substituent is used instead of cycloalkyl groups, informing medicinal chemists that CAS 102625-27-4 is a low-activity scaffold in this context and should be selected only for SAR exploration or as a synthetic intermediate, not as a lead-like compound.
- [1] Gupta P, Hameed S, Jain R. Ring-substituted imidazoles as a new class of anti-tuberculosis agents. European Journal of Medicinal Chemistry. 2004;39(9):805-814. DOI: 10.1016/j.ejmech.2004.05.005. View Source
